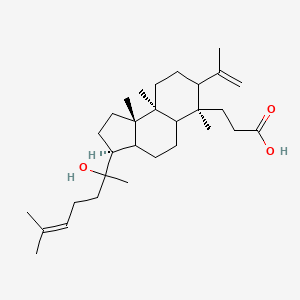

Dammarenolic acid

CAS No.: 34336-09-9

Cat. No.: VC2839970

Molecular Formula: C30H50O3

Molecular Weight: 458.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34336-09-9 |

|---|---|

| Molecular Formula | C30H50O3 |

| Molecular Weight | 458.7 g/mol |

| IUPAC Name | 3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

| Standard InChI | InChI=1S/C30H50O3/c1-20(2)10-9-16-30(8,33)24-14-18-28(6)23(24)11-12-25-27(5,17-15-26(31)32)22(21(3)4)13-19-29(25,28)7/h10,22-25,33H,3,9,11-19H2,1-2,4-8H3,(H,31,32)/t22?,23?,24-,25?,27+,28-,29-,30?/m0/s1 |

| Standard InChI Key | SITSHJMXTJRDSK-JCTUZHSZSA-N |

| Isomeric SMILES | CC(=CCCC(C)([C@H]1CC[C@]2(C1CCC3[C@@]2(CCC([C@@]3(C)CCC(=O)O)C(=C)C)C)C)O)C |

| SMILES | CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C |

| Canonical SMILES | CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

Dammarenolic acid features a complex pentacyclic structure characteristic of triterpenoids, with specific modifications that classify it as a secodammarane derivative. The IUPAC name of dammarenolic acid is 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid . This extensive nomenclature reflects the compound's complex stereochemistry and functional groups that contribute to its biological activity.

The specific stereochemistry at multiple chiral centers is crucial for its biological recognition and activity, with seven stereocenters denoted in its isomeric SMILES notation: CC(=CCCC@@([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CCC@HC(=C)C)C)C)O)C . This complex stereochemical arrangement likely contributes to the compound's selective binding to biological targets and subsequent activity profiles.

Physical and Chemical Properties

Dammarenolic acid possesses specific physical and chemical properties that influence its biological behavior and pharmaceutical potential. The compound has a molecular formula of C30H50O3 with a molecular weight of 458.70 g/mol and an exact mass of 458.37599545 g/mol . The physical characteristics and computational predictions for dammarenolic acid are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C30H50O3 |

| Molecular Weight | 458.70 g/mol |

| Exact Mass | 458.37599545 g/mol |

| Topological Polar Surface Area (TPSA) | 57.50 Ų |

| XlogP | 8.60 |

| Atomic LogP (AlogP) | 7.79 |

| H-Bond Acceptor | 2 |

| H-Bond Donor | 2 |

| Rotatable Bonds | 8 |

The relatively high lipophilicity (XlogP of 8.60) suggests good membrane permeability but potentially poor water solubility, which could affect its bioavailability in therapeutic applications . The moderate topological polar surface area (TPSA) of 57.50 Ų indicates a balance between hydrophilicity and lipophilicity that may contribute to its cellular penetration abilities, an important factor for antiviral compounds that must reach intracellular targets.

The presence of two hydrogen bond donors and two acceptors enables the compound to form specific interactions with biological targets, which is essential for its observed antiviral activities . The eight rotatable bonds provide conformational flexibility, potentially allowing the molecule to adapt to binding sites on target proteins. This flexibility may contribute to its broader spectrum of activity against multiple viral species compared to more rigid antiviral compounds.

Biological Activities

Anti-retroviral Activity

Dammarenolic acid has demonstrated significant anti-retroviral properties in multiple studies. Initial screening identified it as a potent inhibitor of HIV-1 infection with an IC50 of 0.48μg/ml, while exhibiting cytotoxicity only at concentrations exceeding 10.69μg/ml, giving it a favorable therapeutic index . This potent activity against HIV-1 places dammarenolic acid among the more promising natural products for antiviral development.

A notable observation in the structure-activity relationship studies was that the methyl ester derivative of dammarenolic acid (methyl dammarenolate) showed no anti-HIV-1 activity . This finding underscores the importance of the carboxylic acid functional group for the compound's anti-retroviral properties, potentially through specific interactions with viral or host cell targets. The loss of activity with esterification provides valuable insights for future medicinal chemistry efforts aimed at optimizing the compound while maintaining its essential functional groups.

Molecular Interactions and Mechanisms

The biological activities of dammarenolic acid are underpinned by specific molecular interactions with target proteins. For its anti-retroviral activity, the similar kinetics to NNRTIs in time-of-addition experiments suggest potential interactions with reverse transcriptase, though its broader spectrum of activity indicates it may target more conserved viral components or host factors involved in multiple retrovirus lifecycles . The essential nature of the carboxylic acid group for activity, as demonstrated by the inactive methyl ester, points to specific ionic or hydrogen bonding interactions that are disrupted by esterification.

In the context of potential anti-SARS-CoV-2 activity, molecular docking studies have revealed that dammarenolic acid can form hydrogen bonds with specific residues (THR A:111, GLN A:110, GLN A:107) in the viral protein target . Additionally, the compound forms hydrophobic interactions with multiple residues including VAL A:104, ARG A:105, ILE A:106, THR A:292, PHE A:112, and others . These interactions may stabilize the binding of dammarenolic acid to its target and disrupt normal protein function, potentially inhibiting viral replication or other essential processes.

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of dammarenolic acid provide insights into its potential pharmaceutical behavior. The table below summarizes key predicted ADMET properties based on computational models:

| ADMET Property | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Positive | 99.52% |

| Caco-2 Permeability | Negative | 53.02% |

| Blood Brain Barrier Penetration | Negative | 50.00% |

| Human Oral Bioavailability | Negative | 61.43% |

| Subcellular Localization | Mitochondria | 71.40% |

| OATP1B1 Inhibitor | Positive | 83.25% |

| BSEP Inhibitor | Positive | 96.18% |

| P-glycoprotein Substrate | Negative | 64.25% |

| CYP3A4 Substrate | Positive | 67.22% |

These predictions suggest that while dammarenolic acid is likely to be well-absorbed in the intestines, it may face challenges with oral bioavailability and might interact with important drug transporters and metabolizing enzymes . The potential inhibition of OATP1B1 and BSEP transporters could lead to drug-drug interactions if developed for clinical use. These pharmacokinetic and toxicity predictions are valuable for assessing the compound's potential for further development as a therapeutic agent and highlight areas where structural modifications might improve its drug-like properties.

Current Research and Future Perspectives

Current research on dammarenolic acid is exploring its potential applications beyond its established anti-retroviral activities. The recent investigations into its binding affinity for SARS-CoV-2 targets represent an expansion of interest in this compound amid the global search for effective COVID-19 therapeutics . Additionally, its presence in natural resins continues to be relevant in analytical chemistry and conservation science, where understanding the degradation and preservation of historical art materials remains important .

The chemical characterization of dammarenolic acid in various analytical contexts has provided detailed information about its molecular behavior under different conditions. Mass spectrometry studies have shown characteristic fragmentation patterns that can be used for identification and quantification purposes . These analytical approaches have helped establish dammarenolic acid as one of the key components in triterpenoid resins, contributing to both their biological activity and physical properties.

Future research directions for dammarenolic acid may include detailed mechanism of action studies to elucidate how it inhibits multiple retroviruses and potentially other viral families. The compound's broad-spectrum activity against different retroviruses suggests it may target a conserved viral component or host factor, which could be identified through biochemical and virological investigations. Structure-activity relationship studies to develop more potent and selective derivatives would be valuable, particularly focusing on maintaining the essential carboxylic acid group while modifying other portions of the molecule to improve pharmacokinetic properties.

In vivo efficacy and toxicity evaluations will be crucial to assess dammarenolic acid's potential for clinical development. While its cytotoxicity profile in vitro is promising, comprehensive animal studies would provide more definitive evidence of its safety and efficacy. Combination studies with established antivirals could investigate potential synergistic effects, which might allow for lower doses and reduced side effects of both compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume